molecular formula C4H4ClNO2 B042832 N-Chlorosuccinimide CAS No. 128-09-6

N-Chlorosuccinimide

Cat. No. B042832
CAS RN: 128-09-6
M. Wt: 133.53 g/mol
InChI Key: JRNVZBWKYDBUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

NCS is known for its role in facilitating various chemical reactions. For instance, it has been effectively used as an on-resin disulfide-forming reagent in the solid-phase peptide synthesis of oxytocin and a regioselective synthesis of an α-conotoxin, demonstrating its utility in synthesizing complex molecules within minutes in DMF (Dimethylformamide) conditions (Postma & Albericio, 2013).

Molecular Structure Analysis

The molecular structure of NCS has been extensively studied using gas-phase electron diffraction and quantum-chemical methods, revealing a planar molecular skeleton and bond conformation around nitrogen within experimental error margins. These findings are supported by calculations using the B3LYP/6-31G(df,p) and MP2(fc)/6-311G(3df,2pd) methods, which agree well with the experimental data (Vishnevskiy et al., 2009).

Chemical Reactions and Properties

NCS is not just limited to chlorination and oxidation; it mediates or catalyzes a wide range of chemical reactions. These include halocyclizations, heterocyclic systems formation, carbon-carbon bonds formation, rearrangements, and functional group transformations, showcasing its broad applicability in organic synthesis (Golebiewski & Gucma, 2007).

Physical Properties Analysis

The physical properties of NCS, including its stability and reactivity under various conditions, play a significant role in its utility as a reagent in organic synthesis. While specific physical property analyses are not detailed in the accessed studies, the efficacy and conditions of NCS's reactions suggest it possesses properties conducive to a wide range of organic synthesis applications.

Chemical Properties Analysis

NCS's chemical properties, such as its ability to promote synthesis of thiophosphates from thiols and phosphonates under mild conditions without a base, and its tolerance to functional groups like fluoro, bromo, and trifluoromethyl, demonstrate its versatility. Such properties make NCS a valuable reagent for coupling reactions, yielding good to excellent results across a variety of substrates (Liu & Lee, 2014).

Scientific Research Applications

  • Kinetic Studies : NCS is used in kinetic studies for reactions involving Cl+ transfer to amines or amino acids, forming N-chloro compounds (Antelo et al., 1997). It's also utilized in the kinetic study of the oxidation of alcohols (Srinivasan & Venkatasubramanian, 1974).

  • Solid-Phase Peptide Synthesis : NCS is an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis, as demonstrated in the synthesis of oxytocin and a regioselective synthesis of α-conotoxin (Postma & Albericio, 2013).

  • Protein Studies : It is useful for selective cleavage of tryptophanyl peptide bonds in proteins, such as cytochrome c (Lischwe & Sung, 1977).

  • Oxidation Reactions : NCS can oxidize benzyl alcohol into benzaldehyde and other alcohol derivatives (Hebbelynck & Martin, 2010).

  • Combinatorial Chemistry : Immobilized NCS resin is used for peptide disulfide bond formation in combinatorial libraries, expanding its use in combinatorial chemistry (Postma & Albericio, 2014).

  • Preparative Organic Chemistry : NCS is involved in studying the mechanism of reactions in preparative organic chemistry (Goldfinger et al., 1951).

  • Synthesis of Organic Compounds : It's used in the synthesis of trans-1,2-iodoacetates and α-iodo carbonyl compounds (Vankar & Kumaravel, 1984).

  • Industrial and Medicinal Applications : NCS finds extensive applications in organic synthesis, industry, and medicine (Shiri & Khoramabadi-zad, 2009).

  • Drug Discovery and Development : Its combination with dimethyl sulfoxide shows great potential in industrial applications for drug discovery and development (Song et al., 2019).

  • Nonlinear Optical Applications : NCS single crystals are used in nonlinear optical applications due to their charge accumulation properties (Kirupavathy et al., 2013).

  • Catalysis and Chemical Transformations : It mediates or catalyzes various chemical reactions, including halocyclizations and heterocyclic systems formation (Golebiewski & Gucma, 2007).

  • Antimicrobial Efficacy : Pretreatment with NCS significantly increases the antimicrobial efficacy of benzalkonium chloride on biofilm cells, providing a method to enhance antimicrobial efficiency and reduce bacterial resistance (Huang et al., 2022).

  • Analytical Applications : It's used for the microdetermination of indole and its derivatives in acid medium (Islam et al., 1984).

  • Structure and Stability Studies : The molecular structure of NCS has been studied using gas-phase electron diffraction and quantum-chemical methods (Vishnevskiy et al., 2009).

Safety And Hazards

NCS is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-chloropyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2/c5-6-3(7)1-2-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNVZBWKYDBUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042199
Record name N-Chlorosuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Hawley] White powder; [MSDSonline]
Record name N-Chlorosuccinimide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6230
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 14 g/L at 25 °C, Slightly soluble in water, 1 g dissolves in about 70 mL water (1.43X10+4 mg/L) at 25 °C, 1 g dissolves in about 150 mL alcohol, about 50 mL benzene; sparingly soluble in ether, chloroform, carbon tetrachloride, Slightly soluble in ethanol, chloroform, benzene, lignin; soluble in acetone, acetic acid
Record name N-Chlorosuccinimide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.65 g/cu cm at 25 °C
Record name N-Chlorosuccinimide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00768 [mmHg]
Record name N-Chlorosuccinimide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6230
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N-Chlorosuccinimide

Color/Form

Orthorhombic crystals, Plates from carbon tetrachloride, White crystalline powder

CAS RN

128-09-6
Record name Chlorosuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinchlorimide [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CHLOROSUCCINIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Pyrrolidinedione, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Chlorosuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-chlorosuccinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CHLOROSUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FWP306H7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Chlorosuccinimide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

150 °C
Record name N-Chlorosuccinimide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A solution of 10.73 g of 4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran in 107 ml of tetrahydrofuran was slowly added dropwise at room temperature to 26.7 g of freshly crystallized N-chlorosuccinimide dissolved in 210 ml of acetonitrile and 105 ml of ethanol. The mixture was stirred at room temperature for 3 hours, subsequently hydrolyzed by the addition of 100 ml of water, diluted with 1 l of water and extracted with three portions of ethyl acetate. The organic phases were washed twice with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated to dryness in vacuo. Excess N-chlorosuccinimide and resulting succinimide were separated by filtration through a layer of silica gel 60 with hexane/ethyl acetate (19:1). The thus-obtained crude α-chloro-ethyl ester was dissolved in 85 ml of acetone, the solution was treated with 2.48 g of thiourea and the mixture was dried for 4 days. The initially clear solution liberated colorless crystals. These were separated, washed with acetone and recrystallized from ethanol/ethyl acetate, and there was obtained (±)-6-fluoro-2,3-dihydro-2'-iminospiro[4H-1-benzopyran-4,5'-thiazolidin]-4'-one hydrochloride of melting point 215°-217° C.
Name
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Chlorosuccinimide
Reactant of Route 2
N-Chlorosuccinimide
Reactant of Route 3
N-Chlorosuccinimide
Reactant of Route 4
N-Chlorosuccinimide
Reactant of Route 5
N-Chlorosuccinimide
Reactant of Route 6
N-Chlorosuccinimide

Citations

For This Compound
17,600
Citations
T HINO, H MIURA, R MURATA… - Chemical and …, 1978 - jstage.jst.go.jp
… When N—chlorosuccinimide (NCS) was added to a solution of S—indolepropanethiol (6) ,9) prepared from 3—indolepropanol (9),1) in methylene chloride at —40——50, the expected …
Number of citations: 22 www.jstage.jst.go.jp
FL Lambert, WD Ellis, RJ Parry - The Journal of Organic …, 1965 - ACS Publications
… Practical N-bromosuccinimide (Arapahoe) or purified NBS (Matheson Colemanand Bell) gave equivalent yields of product as did practical or purified N-chlorosuccinimide (Matheson …
Number of citations: 126 pubs.acs.org
DL Tuleen, VC Marcum - The Journal of Organic Chemistry, 1967 - ACS Publications
… The chlorination of benzylic sulfides by N-chlorosuccinimide has been investigated. The … N-Chlorosuccinimide, obtained from Aldrich, was purified by recrystallization from eight …
Number of citations: 66 pubs.acs.org
T Hori, KB Sharpless - The Journal of Organic Chemistry, 1979 - ACS Publications
… Sir: In the accompanyingreport1 on the arylselenenyl chloride (ArSeCl) catalyzed nonradical chlorination of olefins by N-chlorosuccinimide (NCS), we noted that the behavior of /3-…
Number of citations: 97 pubs.acs.org
TM Postma, F Albericio - ACS Combinatorial Science, 2014 - ACS Publications
… In this regard, we recently introduced N-chlorosuccinimide (NCS) as a highly efficient peptide disulfide-forming reagent. Initially, we used NCS to form a disulfide bond between Cys and …
Number of citations: 18 pubs.acs.org
RN Brown - Acta Crystallographica, 1961 - scripts.iucr.org
(Received 20 May 1960 and in revised form 4 October 1960) N-chloro-suceinimide, C4H4C1NO2, forms orthorhombic crystals with a--6.41, b= 7.11, c= 11.69/~, space group P212121 …
Number of citations: 77 scripts.iucr.org
JH Cheng, C Ramesh, HL Kao, YJ Wang… - The Journal of …, 2012 - ACS Publications
… reagents in the presence of N-chlorosuccinimide is described. The sulfenylchlorides were formed when thiols were treated with N-chlorosuccinimide, and the resulting sulfenylchlorides …
Number of citations: 104 pubs.acs.org
TM Postma, F Albericio - Organic letters, 2013 - ACS Publications
… (16) During the synthesis of the monomer Fmoc-Cys(S-Tmp)-OH we used N-chlorosuccinimide (NCS) to prepare a mixed disulfide between Fmoc-Cys-OH and 2,4,6-…
Number of citations: 54 pubs.acs.org
DN Harpp, LQ Bao, CJ Black, JG Gleason… - The Journal of Organic …, 1975 - ACS Publications
… The results obtained with NBS led us to extend the method to the -chlorination of acyl chlorides using Nchlorosuccinimide (NCS). Under the same conditions as for NBS, NCS reacted …
Number of citations: 127 pubs.acs.org
NS Srinivasan, N Venkatasubramanian - Tetrahedron, 1974 - Elsevier
The kinetics of oxidation of alcohols by N-chlorosuccinimide (NCS) have been studied. The independence of rate on the concentration and structure of alcohol and the fractional order …
Number of citations: 67 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.